molecular formula C11H12N2O2 B134343 3-(2,4-Dimethoxyphenyl)-1H-pyrazole CAS No. 150433-17-3

3-(2,4-Dimethoxyphenyl)-1H-pyrazole

Cat. No. B134343
M. Wt: 204.22 g/mol
InChI Key: HEQGATYGFKDZIA-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “3-(2,4-Dimethoxyphenyl)-1H-pyrazole”

The compound 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, substituted pyrazoles can be synthesized through a Knoevenagel condensation followed by cyclization with hydrazine monohydrate . Another method includes the reaction of propenones with semicarbazide to form carboxamide-substituted pyrazoles . These methods highlight the versatility in synthesizing pyrazole derivatives with various substituents, including dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined to crystallize in the triclinic crystal system . The structure of these compounds is further stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substituents on the pyrazole ring. For instance, the presence of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the synthesis of pyrazole derivatives can be tailored to introduce specific functional groups that can participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Theoretical calculations, such as DFT, can predict properties like HOMO/LUMO energies, which are in good agreement with experimental data . The antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays . Thermal properties can be studied using thermogravimetric analysis , and electrochemical properties can be assessed through cyclic voltammetry .

Scientific Research Applications

Tautomerism and Crystal Structures

  • Annular Tautomerism and Crystallography : NH-pyrazoles, including variants similar to 3-(2,4-Dimethoxyphenyl)-1H-pyrazole, have been analyzed for their tautomerism in both solution and solid states, with insights gained through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

  • Structural Analysis of Tautomeric Forms : The structural properties and tautomeric forms of dimethoxyphenylpyrazoles have been explored using single-crystal X-ray structures, revealing insights into intramolecular hydrogen bonds (Halcrow et al., 1996).

Biological and Pharmacological Studies

  • Anti-inflammatory, Antioxidant, and Antimicrobial Agents : Pyrazole chalcones, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showing promising results (Bandgar et al., 2009).

  • Synthesis of Pyrazole Derivatives for Anti-inflammatory Applications : Novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory properties (Khanal Pratik et al., 2018).

Photophysical and Physicochemical Investigations

  • Fluorescent Chemosensor Development : Novel pyrazoline heterocyclic chromophores have been synthesized for the detection of metal ions like Fe3+, demonstrating potential in chemosensing applications (Khan, 2020).

  • Synthesis and Characterization for Biological Activities : A series of pyrazoline derivatives containing 3,4-dimethoxy and 2,4-dinitro compounds have been synthesized and assessed for various biological activities (MadhuKumarD. et al., 2015).

Additional Research Applications

  • Synthesis of Lignin-Related Pyrazoles : 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles, with aromatic aldehydes derived from lignin, have been synthesized for potential use in treating free radical-related diseases or as food additives (Yang et al., 2014).

  • Synthesis of Pyrazole Derivatives for Cancer Research : 3-phenyl-1H-pyrazole derivatives have been synthesized, optimized, and studied for their potential role in cancer treatment, particularly as molecular targeted anticancer drugs (Liu et al., 2017).

  • Tyrosinase Inhibiting Activity and Molecular Docking : Fluorinated pyrazole aldehydes have been synthesized and analyzed for their potential as phosphodiesterase inhibitors, with applications in understanding the molecular interactions of these compounds (Rastija et al., 2019).

  • Heme Polymerization Inhibitory Activity : Synthesis of N-phenyl pyrazoline from dibenzalacetone and its application in heme polymerization inhibitory activity, relevant for antimalarial research (Ekawati et al., 2020).

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQGATYGFKDZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578932
Record name 5-(2,4-Dimethoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-1H-pyrazole

CAS RN

150433-17-3
Record name 5-(2,4-Dimethoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Bhat, MA Al-Omar, AM Naglah, AA Khan - Journal of Chemistry, 2019 - hindawi.com
A series of pyrazoles derived from the substituted enaminones were synthesized and were evaluated for antimicrobial activity. All the compounds were characterized by the spectral …
Number of citations: 10 www.hindawi.com
MA Bhat, MA Al-Omar, AM Naglah, AA Khan - 2019 - academia.edu
A series of pyrazoles derived from the substituted enaminones were synthesized and were evaluated for antimicrobial activity. All the compounds were characterized by the spectral …
Number of citations: 0 www.academia.edu
H Syaadiyah - 2019 - etd.repository.ugm.ac.id
Sintesis senyawa E-1 (-4-aminofenil)-3-(4-klorofenil)-2-propen-1-on (kalkon 1), E-3-(4-klorofenil)-1-(2, 4-dimetoksifenil)-2-propen-1-on (kalkon 2), N-fenil-3-(4-klorofenil)-5-(4-aminofenil…
Number of citations: 2 etd.repository.ugm.ac.id

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